molecular formula C8H9ClN4 B2871559 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1092292-97-1

7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B2871559
CAS RN: 1092292-97-1
M. Wt: 196.64
InChI Key: SYAHELJWIXHOSB-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied . Various synthetic strategies and approaches have been reported, including one-pot multicomponent reactions . These methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core . The molecular formula is C5H3ClN4 and the molecular weight is 154.56 .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions . For instance, they can be used as novel CDK2 inhibitors . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves inhibition of CDK2, a target for cancer treatment . They exert a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines could involve the design and synthesis of new derivatives with enhanced biological activities . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests potential for further investigations and development of these compounds as therapeutic agents .

properties

IUPAC Name

7-chloro-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-3-13-7-6(5(2)12-13)10-4-11-8(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAHELJWIXHOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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